molecular formula C8H7NO3 B103683 2-Methyl-5-nitrobenzaldehyde CAS No. 16634-91-6

2-Methyl-5-nitrobenzaldehyde

Cat. No. B103683
CAS RN: 16634-91-6
M. Wt: 165.15 g/mol
InChI Key: JLFWTLNLOSUFMU-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobenzaldehyde (2-MNB) is an aromatic aldehyde compound with a molecular formula of C8H7NO3. It is a colorless to pale yellow liquid with a pungent odor. It is widely used as a flavoring agent, fragrance, and pharmaceutical intermediate. It is also used in the synthesis of various pharmaceuticals, dyes, and other chemicals. 2-MNB has a wide range of applications due to its unique properties, such as its high solubility in water, low toxicity, and low volatility.

Scientific Research Applications

Internal Standards in Quantification of Nitrofuran Residues

2-Nitrobenzaldehyde derivatives, including 2-Methyl-5-nitrobenzaldehyde, have been used to create stable isotope-labeled derivatives of nitrofuran metabolites. These derivatives serve as internal standards for quantifying trace levels of nitrofuran residues in foods of animal origin, using techniques such as liquid chromatography-tandem mass spectrometry. This methodology offers a precise approach for detecting and measuring residual antibiotics in food products (Delatour et al., 2003).

Actinometry in Solution and Ice Photochemistry

2-Nitrobenzaldehyde (2NB) is recognized for its application in actinometry, which is the measurement of the intensity of light. It's a photochemically sensitive and thermally robust compound, making it useful for various laboratory experiments, including those involving solutions and ice. It has been used to assess quantum efficiencies and molar absorptivities in different mediums, contributing valuable insights into photochemical processes (Galbavy et al., 2010).

Synthesis of Substituted 2‐Nitrobenzaldehydes

The chemical compound also plays a significant role in the regiospecific synthesis of substituted 2-nitrobenzaldehydes from benzaldehydes. This involves a palladium-catalyzed process, with O-methyl aldoxime acting as a directing group. This method is crucial for the precise and targeted synthesis of various nitrobenzaldehyde derivatives, which are important in many chemical reactions and potential applications (Zhang et al., 2014).

Formation of 2-Nitroacridines and Related Compounds

This compound is also involved in the formation of 2-nitroacridines, which are created through the reaction of 2-fluoro-5-trobenzaldehyde with arylamines. This process, involving acid-catalyzed cyclization, is significant for the synthesis of 2-nitroacridines, which have potential applications in various chemical and pharmaceutical fields (Rosewear & Wilshire, 1981).

Safety and Hazards

The safety data sheet for 2-Methyl-5-nitrobenzaldehyde indicates that it may cause irritation and redness upon skin or eye contact . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment when handling this compound .

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in various chemical reactions, including those involving enzymes, proteins, and other biomolecules .

Cellular Effects

It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that similar compounds can have effects that change over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that similar compounds can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that similar compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name

2-methyl-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFWTLNLOSUFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505823
Record name 2-Methyl-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16634-91-6
Record name 2-Methyl-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5-nitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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